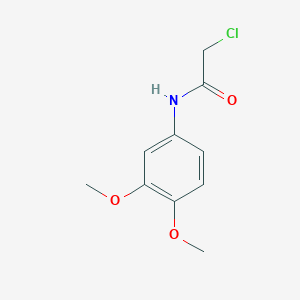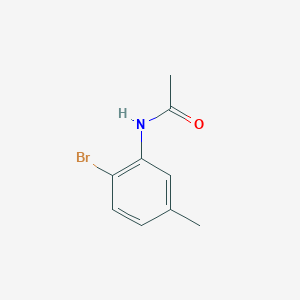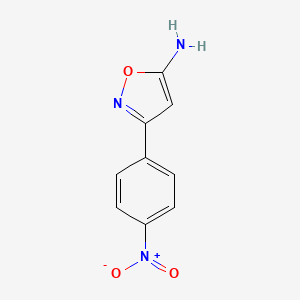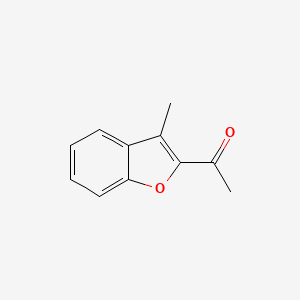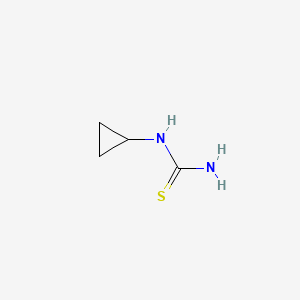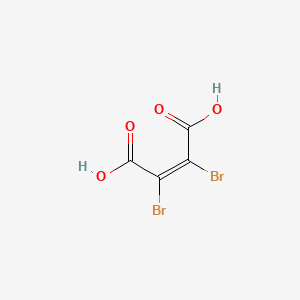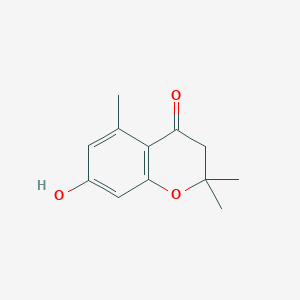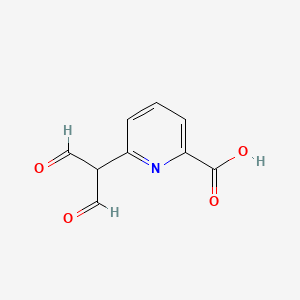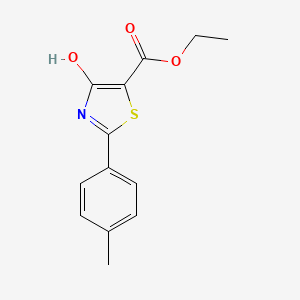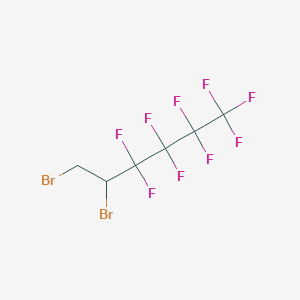![molecular formula C8H5ClF3NO2S B1596765 Acide 2-{[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-sulfanyl}acétique CAS No. 338422-73-4](/img/structure/B1596765.png)
Acide 2-{[3-chloro-5-(trifluorométhyl)-2-pyridinyl]-sulfanyl}acétique
Vue d'ensemble
Description
This compound is a carboxylic acid building block . It is a part of the class of organic compounds known as diarylethers . These are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are aryl groups .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of this compound is characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The biological activities of TFMP derivatives are thought to be due to this combination .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include chlorination under liquid-phase conditions and subsequent vapor–phase fluorination . Other reactions include Pd-catalyzed coupling reactions and TFA-mediated cyclization .Applications De Recherche Scientifique
Industrie Agrochimique
Ce composé est utilisé dans la synthèse d'agrochimiques en raison de sa partie trifluorométhylpyridine, qui est un motif structurel clé des principes actifs . Les propriétés physicochimiques uniques conférées par l'atome de fluor, combinées aux caractéristiques du cycle pyridine, contribuent à l'efficacité des pesticides et des herbicides. Par exemple, des dérivés de ce composé ont été utilisés dans le développement d'agents de protection des cultures efficaces contre une large gamme de ravageurs.
Recherche Pharmaceutique
Dans l'industrie pharmaceutique, les dérivés du composé sont explorés pour leur potentiel en tant qu'intermédiaires dans la synthèse de médicaments . Le groupe trifluorométhyle est particulièrement important en chimie médicinale, car il peut améliorer la stabilité métabolique et la biodisponibilité des médicaments. La recherche a montré que ce composé peut être un précurseur dans la synthèse de molécules ciblant diverses maladies.
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to interact with the respiratory system .
Mode of Action
It’s worth noting that compounds with trifluoromethyl groups have been found to exhibit various pharmacological activities .
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can influence a variety of biochemical processes .
Pharmacokinetics
The trifluoromethyl group in the compound could potentially influence its bioavailability and pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to cause irritation to the skin, eyes, and respiratory system .
Action Environment
It’s generally recommended to store such compounds under inert gas (nitrogen or argon) at 2-8°c to maintain their stability .
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2S/c9-5-1-4(8(10,11)12)2-13-7(5)16-3-6(14)15/h1-2H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMIKJTZALCGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378771 | |
| Record name | {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338422-73-4 | |
| Record name | Acetic acid, 2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338422-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1596683.png)
